4-[(6-Methylpyridazin-3-yl)oxy]aniline
Overview
Description
4-[(6-Methylpyridazin-3-yl)oxy]aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a pyridazinyl group attached to the aniline moiety through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Methylpyridazin-3-yl)oxy]aniline typically involves the reaction of 6-methylpyridazin-3-ol with 4-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[(6-Methylpyridazin-3-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitronium ions in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
4-[(6-Methylpyridazin-3-yl)oxy]aniline has found applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(6-Methylpyridazin-3-yl)oxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline
- N-Methyl-4-[(6-methylpyridazin-3-yl)oxy]aniline
Uniqueness
4-[(6-Methylpyridazin-3-yl)oxy]aniline is unique due to its specific substitution pattern and the presence of the pyridazinyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(6-methylpyridazin-3-yl)oxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-2-7-11(14-13-8)15-10-5-3-9(12)4-6-10/h2-7H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSIMTITZCXRLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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